molecular formula C17H12Cl2N2O2S B255310 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B255310
M. Wt: 379.3 g/mol
InChI Key: LTRSCSRMNBFZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DTTA belongs to the class of thiazole compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have shown that 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide induces apoptosis in cancer cells by activating the caspase pathway. 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and physiological effects:
2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can induce oxidative stress in cancer cells, leading to apoptosis. 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been found to inhibit the activity of various enzymes, including tyrosinase and carbonic anhydrase. In addition, 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is also stable and can be stored for a long time. However, 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has some limitations for lab experiments. It is insoluble in water, which makes it difficult to dissolve in aqueous solutions. 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is also cytotoxic, which limits its use in some experiments.

Future Directions

There are several future directions for the research on 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to study the potential use of 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide as a chemotherapeutic agent for cancer treatment. Another direction is to study the mechanism of action of 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in more detail. Further studies are also needed to determine the toxicity of 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its potential side effects. In addition, the use of 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in combination with other drugs should be investigated. Finally, the development of new synthesis methods for 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide should be explored to improve its yield and purity.

Synthesis Methods

2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,5-dichlorophenol with thiosemicarbazide to form 2-(2,5-dichlorophenoxy)-N-(thiazol-2-yl)acetohydrazide, which is then treated with phenyl isothiocyanate to form 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The yield of 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is around 70%, and the purity can be increased by recrystallization.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has shown potential in various fields of scientific research. It has been extensively studied for its anticancer properties. Studies have shown that 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been studied for its antifungal and antibacterial properties. It has been found to be effective against various strains of fungi and bacteria, including drug-resistant strains.

properties

Product Name

2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C17H12Cl2N2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H12Cl2N2O2S/c18-12-6-7-13(19)15(8-12)23-9-16(22)21-17-20-14(10-24-17)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,21,22)

InChI Key

LTRSCSRMNBFZNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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